molecular formula C12H14O4 B13655449 Ethyl 4-acetyl-3-methoxybenzoate

Ethyl 4-acetyl-3-methoxybenzoate

Cat. No.: B13655449
M. Wt: 222.24 g/mol
InChI Key: JCGOOYJUMPHYCU-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a derivative of benzoic acid and features both acetyl and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetyl-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).

Major Products Formed

    Oxidation: 4-carboxy-3-methoxybenzoic acid.

    Reduction: 4-(1-hydroxyethyl)-3-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-acetyl-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-3-methoxybenzoate involves interactions with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in metabolic pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Ethyl 4-acetyl-3-methoxybenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-acetyl-3-methoxybenzoate

InChI

InChI=1S/C12H14O4/c1-4-16-12(14)9-5-6-10(8(2)13)11(7-9)15-3/h5-7H,4H2,1-3H3

InChI Key

JCGOOYJUMPHYCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)C)OC

Origin of Product

United States

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